molecular formula C10H15N B082616 4-methyl-N-(propan-2-yl)aniline CAS No. 10436-75-6

4-methyl-N-(propan-2-yl)aniline

Cat. No. B082616
CAS RN: 10436-75-6
M. Wt: 149.23 g/mol
InChI Key: OMQZTBCIXIXKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-N-(propan-2-yl)aniline involves multiple steps, including reductive alkylation and alkylation reactions, utilizing commercially available reagents for efficient synthesis and high yields. These methods emphasize the importance of scalable, cost-effective processes in organic synthesis (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure characterization involves spectroscopic methods such as FT-IR, NMR, and mass spectrometry, alongside X-ray diffraction for crystal structure determination. DFT calculations are often performed to analyze and compare the theoretical molecular geometry with experimental data, providing insights into the molecular conformation and electronic structure of compounds (Wu et al., 2021).

Chemical Reactions and Properties

The chemical behavior of 4-methyl-N-(propan-2-yl)aniline can be studied through reactions such as hydroamination, where the compound reacts with dienes or alkynes under specific conditions, leading to various organic products. Understanding these reactions helps in exploring the reactivity and functional group transformations of the compound (Younis et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, dipole moment, and dielectric parameters, are crucial for understanding the interaction of 4-methyl-N-(propan-2-yl)aniline with different solvents and in various environments. These properties are essential for applications in materials science and chemistry (Krishna & Mohan, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, can be explored through various analytical techniques. Studies on the compound's reaction mechanisms, kinetic behavior, and interactions with metals or other organic compounds contribute to a comprehensive understanding of its chemical properties (Takebayashi et al., 2005).

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
  • Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
  • Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Application in Polymer Chemistry

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of new polyaniline (PANI) derivatives. These derivatives are used as sensors due to their high sensitivity to moisture and ammonia .
  • Methods of Application or Experimental Procedures : A series of new PANI derivatives were synthesized based on an ortho-substituted aniline derivative. The structures and composition of the polymers were confirmed by various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
  • Results or Outcomes : The synthesized polymers showed a change in surface morphology from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers. The polymers are soluble in common organic solvents, so they can be used to make films. Their electrical properties were studied and their high sensitivity to moisture and ammonia was demonstrated .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZTBCIXIXKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(propan-2-yl)aniline

Synthesis routes and methods

Procedure details

To a stirred solution of 5.65 g (52.7 mmol) p-Toluidine and 3.21 g (55.4 mmol, 1.05 equiv) Acetone in 50 mL DCE is added 14.52 g (68.5 mmol, 1.3 equiv) Sodium triacetoxyborohydride and stirred 18 h at ambient temperature. The reaction mixture is diluted with DCM (200 mL), washed successively with H2O (75 mL), satd. NaHCO3 (75 mL), and brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to give 7.67 g (51.4 mmol) of Isopropyl-p-tolyl-amine as a pale amber oil: 1H NMR (CDCl3, 300 MHz) δ7.00 (d, 2H, J=8.3), 6.54 (d, 2H, J=8.4), 3.61 (m, 1H), 2.25 (s, 3H), 1.21 (d, 6H, J=6.3); TLC Rf =0.50 (EtOAc/Hexanes, 1:9).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
14.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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